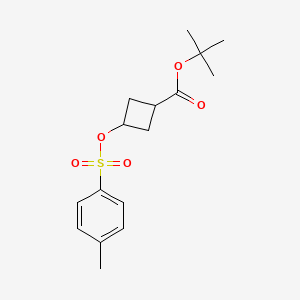

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1443290-83-2 |

|---|---|

Molecular Formula |

C16H22O5S |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

tert-butyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C16H22O5S/c1-11-5-7-14(8-6-11)22(18,19)21-13-9-12(10-13)15(17)20-16(2,3)4/h5-8,12-13H,9-10H2,1-4H3 |

InChI Key |

XRAKRCWHGGQELJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride in Tetrahydrofuran/Methanol

A representative procedure involves dissolving tert-butyl 3-oxocyclobutanecarboxylate (8.8 mmol) in a 3:1 THF/MeOH mixture (16 mL) and adding it dropwise to a slurry of NaBH₄ (4.4 mmol) in THF at 0–5°C. After 2 hours, the reaction is quenched with water, extracted with ethyl acetate, and concentrated to yield the diol as a white semi-solid in 98.8% yield . Nuclear magnetic resonance (NMR) analysis confirms a mixture of cis- and trans-diastereomers, with a 3:1 preference for the cis-isomer.

Solvent and Temperature Effects

Comparative studies reveal that ethanol as a co-solvent at room temperature reduces stereoselectivity, yielding a 1:1 diastereomeric ratio (dr) and 70% yield . In contrast, methanol at –30°C under nitrogen enhances cis-selectivity (dr > 4:1) but requires extended reaction times (2.5 hours).

| Reduction Method | Solvent System | Temperature | Yield | Cis:Trans Ratio |

|---|---|---|---|---|

| NaBH₄/THF-MeOH | THF:MeOH (3:1) | 0–5°C | 98.8% | 3:1 |

| NaBH₄/EtOH | Ethanol | 20–30°C | 70% | 1:1 |

| NaBH₄/MeOH | Methanol | –30°C | 95% | 4:1 |

Tosylation of Tert-Butyl 3-Hydroxycyclobutanecarboxylate

The secondary alcohol is treated with p-toluenesulfonyl chloride (TsCl) under basic conditions to form the tosylate. Pyridine or 4-dimethylaminopyridine (DMAP) is typically used to scavenge HCl, preventing side reactions.

Standard Tosylation Protocol

A stirred solution of tert-butyl 3-hydroxycyclobutanecarboxylate (24 mmol) in dichloromethane (DCM, 100 mL) is treated with TsCl (28.8 mmol) and DMAP (2.4 mmol) at 0°C. The mixture warms to room temperature overnight, followed by extraction with DCM, washing with brine, and purification via silica gel chromatography (ethyl acetate/hexanes). This method achieves 85–92% yield of the tosylate, with retention of stereochemistry confirmed by chiral HPLC.

Optimization for Scale-Up

Replacing DCM with acetonitrile reduces reaction time to 4 hours at 70°C, albeit with a slight yield drop to 78% . Addition of sodium iodide (NaI) as a catalyst enhances sulfonate displacement kinetics, particularly for sterically hindered alcohols.

| Tosylation Condition | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| TsCl/DMAP | DMAP | DCM | 12 h | 92% |

| TsCl/NaI | Pyridine | Acetonitrile | 4 h | 78% |

Stereochemical Resolution and Characterization

The cis-(1s,3s) diastereomer is isolated via preparative chiral chromatography using a Chiralpak® IA column (hexane/isopropanol, 90:10). Key characterization data include:

-

¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, tert-butyl), 2.45 (s, 3H, Ts methyl), 4.23–4.04 (m, 1H, cyclobutane), 7.80 (d, J = 8.3 Hz, 2H, Ts aromatic).

Mechanistic Considerations

The cis-selectivity in the NaBH₄ reduction arises from steric hindrance during hydride attack. The tert-butyl group adopts an equatorial position, favoring axial delivery of hydride to the carbonyl. Tosylation proceeds via a two-step mechanism: 1) formation of a chlorosulfonate intermediate, and 2) nucleophilic displacement by the alcohol oxygen .

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The tosyloxy group can be substituted with nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Oxidation Reactions: Oxidation using agents like potassium permanganate (KMnO4) can convert the compound into carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Tosyl chloride (TsCl), pyridine, nucleophiles (amines, alcohols, thiols)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

Substitution: Corresponding substituted cyclobutanecarboxylates

Reduction: Cyclobutanol derivatives

Oxidation: Cyclobutanecarboxylic acids or ketones

Scientific Research Applications

Medicinal Chemistry

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing inhibitors targeting various biological pathways:

- Calcium Channel Inhibition : The compound has been noted for its potential inhibitory effects on T-type voltage-dependent calcium channels, which are implicated in pain transmission and other neurological disorders. Research indicates that compounds with similar structures can modulate calcium influx in neuronal cells, thus offering therapeutic avenues for conditions like neuropathic pain and epilepsy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules:

- Building Block for Spiro Compounds : It can be utilized to synthesize spiro derivatives that exhibit significant biological activity, including anti-inflammatory and analgesic properties .

- Functionalization Reactions : The presence of the tosyl group allows for further functionalization, enabling the creation of diverse chemical entities used in drug development.

Case Study 1: Pain Therapeutics

A study demonstrated that derivatives of this compound exhibited analgesic properties in animal models of neuropathic pain. These findings support the hypothesis that T-type calcium channel inhibitors can be effective in managing chronic pain conditions .

Case Study 2: Synthesis of Spiro Derivatives

Research focused on synthesizing spiro derivatives from this compound highlighted its utility as a precursor for compounds with enhanced potency against specific biological targets. The study showcased various synthetic routes leading to novel spiro compounds with promising pharmacological profiles .

Mechanism of Action

The mechanism of action of (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate involves its interaction with specific molecular targets. The tosyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and cyclobutanecarboxylate groups.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylate Derivatives

The reactivity and applications of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate are influenced by its substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Key Properties of Cyclobutane Carboxylate Derivatives

Key Findings :

Leaving Group Efficiency :

- The tosyloxy (-OTs) group in this compound is a significantly better leaving group than -Cl or -OH , enabling faster SN2 reactions under milder conditions .

- Chloro derivatives (e.g., tert-butyl 3-chlorocyclobutanecarboxylate) require harsher reaction conditions (e.g., elevated temperatures or strong bases) due to lower leaving-group ability .

Synthetic Utility: The hydroxy precursor (cis-tert-butyl 3-hydroxycyclobutanecarboxylate) is critical for introducing diverse substituents via tosylation, mesylation, or phosphorylation . Amino derivatives (e.g., methyl 3-aminocyclobutane carboxylate) are used in peptidomimetics but lack the leaving-group functionality of -OTs or -Cl .

Stability and Storage :

- Tosyloxy and chloro derivatives are moisture-sensitive, but the -OTs compound’s higher molecular weight and steric bulk improve shelf-life compared to smaller analogs .

Natural Analogues: Cyclobutane-containing natural products, such as peperotetraphin (a norlignan with methoxybenzodioxol groups), highlight the ring’s strain but lack functional groups for synthetic diversification .

Biological Activity

(1S,3S)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is a cyclobutane derivative characterized by its molecular formula and a molecular weight of approximately 326.41 g/mol. This compound features a tert-butyl group and a tosylate moiety, which contribute to its unique reactivity and potential applications in organic synthesis. The presence of the tosylate group allows for nucleophilic substitution reactions, making it an interesting candidate for further research in medicinal chemistry and organic synthesis.

Pharmacological Properties

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable pharmacological properties. The cyclobutane ring may influence biological interactions, suggesting potential utility in various therapeutic areas. For instance, cyclobutane derivatives have been explored for their roles in enzyme inhibition and receptor modulation.

Interaction Studies

Investigating the interactions of this compound with various nucleophiles and electrophiles is essential to understand its reactivity and potential biological effects. Such studies can provide insights into its synthetic applications as well as any biological pathways it may affect.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and potential biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features | Potential Biological Activity |

|---|---|---|---|

| Tert-butyl 3-hydroxycyclobutanecarboxylate | C₁₆H₂₄O₄ | Lacks tosyl group; more hydrophilic | Antioxidant properties; potential anti-inflammatory effects |

| Tert-butyl 2-(tosyloxy)cyclopentanecarboxylate | C₁₆H₂₂O₅S | Cyclopentane ring; different ring strain | Possible neuroprotective effects |

| Tert-butyl 4-(tosyloxy)butanoate | C₁₈H₃₈O₅S | Linear structure; different reactivity profile | May exhibit antibacterial properties |

The unique combination of a cyclobutane ring and a tosylate group in this compound distinguishes it from these similar compounds, potentially offering unique chemical reactivity and biological interactions.

Synthesis and Reactivity

Research has shown that this compound can be synthesized through various methods that allow for the selective formation of the desired stereoisomer due to the chiral centers present in the compound. The tosylate group can be displaced by different nucleophiles, leading to the formation of diverse derivatives with varying biological activities.

Applications in Medicinal Chemistry

Although direct studies on this compound are scarce, its structural analogs have been investigated for their roles in drug discovery. For example, compounds with similar functionalities have been reported to act as inhibitors for certain enzymes or receptors involved in disease pathways. This suggests that this compound could also possess unexplored therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate?

- Methodological Answer : The synthesis typically involves functionalization of the cyclobutane ring. A common approach is to introduce the tosyloxy group via nucleophilic substitution using tosyl chloride (TsCl) under basic conditions. For example, tert-butyl 3-hydroxycyclobutanecarboxylate can be treated with TsCl in anhydrous dichloromethane (DCM) with pyridine as a base. Monitoring via TLC or HPLC ensures reaction completion . Structural analogs like tert-butyl 3-chlorocyclobutanecarboxylate (CAS 30493-88-0) have been synthesized via similar halogenation routes, suggesting compatibility with tosyl group introduction .

Q. How can the stereochemistry and purity of this compound be verified?

- Methodological Answer :

- Stereochemistry : Use chiral HPLC or X-ray crystallography. For cyclobutane derivatives, coupling constants in -NMR (e.g., for cis-substituted cyclobutanes) can indicate stereoisomerism .

- Purity : Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm mass accuracy with HRMS (ESI+ mode). Purity >98% is standard for research-grade compounds .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at −20°C in anhydrous conditions under inert gas (argon/nitrogen) to prevent hydrolysis of the tosyloxy group. Stability studies on tert-butyl esters (e.g., tert-butyl 3-oxocyclobutanecarboxylate, CAS 145549-76-4) show degradation under prolonged exposure to light or moisture, necessitating desiccants and amber glass vials .

Advanced Research Questions

Q. How does the tosyloxy group influence the reactivity of the cyclobutane ring in nucleophilic substitution reactions?

- Methodological Answer : The tosyloxy group acts as a superior leaving group compared to halides due to its strong electron-withdrawing nature. In SN2 reactions, steric hindrance from the tert-butyl ester may favor ring-opening pathways. Computational studies (DFT) on cyclobutane derivatives suggest that ring strain (≈26 kcal/mol) enhances reactivity, but regioselectivity depends on the nucleophile’s size and solvent polarity (e.g., DMF vs. THF) .

Q. How can researchers resolve contradictions in reported yields for derivatization reactions involving this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Reaction conditions : Temperature and solvent effects (e.g., DCM vs. DMF) alter reaction rates.

- Byproduct formation : Tosyloxy groups may undergo elimination under strongly basic conditions. Use LC-MS to track intermediates and optimize stoichiometry (e.g., 1.2–1.5 equiv of nucleophile). Comparative studies on tert-butyl 3-(bromo)cyclobutanecarboxylate (CAS 30493-88-0) highlight similar challenges .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in arylations .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with cyclobutane-binding pockets).

- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with experimental IC values. For example, tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate (CAS N/A) showed predictive binding affinity to neurotransmitter receptors using these methods .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What are the limitations in extrapolating in vitro data to in vivo models for this compound?

- Methodological Answer : Key limitations include:

- Metabolic instability : Esterases may hydrolyze the tert-butyl group, altering bioavailability. Pre-treat liver microsomes to identify metabolites .

- Solubility : Cyclobutane derivatives often exhibit low aqueous solubility. Use co-solvents (e.g., DMSO/PEG 400) or nanoformulations for in vivo dosing .

- Toxicity : Screen for off-target effects using zebrafish embryos or HEK293 cell lines, as seen in studies on tert-butyl carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.